シス-ゼアチン

概要

説明

シス-ゼアチン: は、細胞分裂と成長を促進する植物ホルモンの一種である、天然に存在するサイトカイニンです。 ゼアチンの2つの異性体の1つであり、もう1つはトランス-ゼアチンです。 トランス-ゼアチンは高い生物活性で知られていますが、シス-ゼアチンは生物学的影響が弱いことが報告されています。 最近の研究では、シス-ゼアチンは、特に生育制限条件下で、独自の生理学的機能を持つ可能性があることを示唆しています .

科学的研究の応用

Introduction to cis-Zeatin

Cis-zeatin (cZ) is a naturally occurring cytokinin, a class of plant hormones that play crucial roles in regulating various physiological processes in plants, including growth, development, and responses to environmental stimuli. Historically, cZ was considered less active than its trans-isomer, trans-zeatin (tZ), but recent research has revealed significant physiological roles for cZ in plant biology. This article explores the applications of cis-zeatin across various domains, supported by data tables and case studies.

Plant Growth and Development

Cytokinin Activity

Cis-zeatin has been shown to influence plant growth by promoting cell division and elongation. Studies indicate that cZ can inhibit root elongation while promoting shoot development. For instance, in rice (Oryza sativa), cZ application resulted in altered growth patterns, including reduced seminal root length and enhanced shoot growth compared to untreated controls .

Case Study: Rice Development

In a study examining the effects of cZ on rice, researchers found that transgenic rice lines overexpressing cis-zeatin O-glucosyltransferases (cZOGTs) exhibited phenotypic changes such as shorter shoots and delayed leaf senescence. This suggests that cZ plays an active role in regulating developmental processes in rice .

Stress Responses

Phosphate Starvation Response

Research indicates that cZ modifies gene expression related to root hair elongation and cell growth under phosphate starvation conditions. This suggests a potential application of cZ in enhancing nutrient uptake efficiency in crops facing nutrient deficiencies .

Antioxidant Systems

A study investigating the interaction between cZ and other plant hormones found that exogenous application of cZ enhanced antioxidant systems in maize (Zea mays), suggesting its role in mitigating oxidative stress during adverse environmental conditions .

Pathogen Defense

Defense Mechanisms

Cis-zeatin has been implicated in plant defense responses against pathogens and herbivores. Studies show that cZ can modulate signaling pathways that enhance resistance to biotic stressors, thereby improving plant survival and yield under pest pressure .

Agricultural Applications

Crop Yield Improvement

Given its role in promoting growth and stress resilience, cZ is being explored as a potential agricultural supplement to enhance crop yields. Its application could lead to improved growth rates and better resource utilization, particularly in nutrient-poor soils.

Data Summary Table

作用機序

シス-ゼアチンは、植物のサイトカイニン受容体と相互作用することによって、その効果を発揮します。 それは、アブシジン酸やインドール-3-酢酸などの他の植物ホルモンとの複雑な相互作用を通して、さまざまな生理学的プロセスを調節します . シス-ゼアチンの分子標的は、サイトカイニン受容体と、サイトカイニンオキシダーゼ/デヒドロゲナーゼなどの、サイトカイニン代謝に関与する酵素が含まれます .

類似化合物の比較

類似化合物:

トランス-ゼアチン: 高い生物活性で知られており、細胞分裂と成長を促進する役割を果たします。

N6-(2-イソペンテニル)アデニン: 重要な生物活性を持つもう1つのサイトカイニン。

ジヒドロゼアチン: ゼアチンの水素化形態であり、異なる生物学的特性を持っています .

独自性: シス-ゼアチンは、生育制限条件下での蓄積と、トランス-ゼアチンとは異なる代謝運命のために、ユニークです。 トランス-ゼアチンは成長促進に活性が高い一方、シス-ゼアチンは、ストレスに対する植物の反応を調節する上で重要な役割を果たします .

生化学分析

Biochemical Properties

Cis-Zeatin interacts with various enzymes, proteins, and other biomolecules. It displays a low affinity to cytokinin receptors and has lower activity in the classical cytokinin bioassays compared to the trans isomer . Despite this, cis-Zeatin and its riboside regulate plant development and stress .

Cellular Effects

Cis-Zeatin has significant effects on various types of cells and cellular processes. For instance, in rice, it inhibits seminal root elongation and up-regulates cytokinin-inducible genes . Its activities are comparable to those of trans-zeatin, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, cis-Zeatin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can be isomerized to trans-zeatin or degraded, depending on the presence of a reducing reagent .

Metabolic Pathways

Cis-Zeatin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, in rice, exogenously supplied cis-Zeatin-riboside is mainly converted into cis-Zeatin derivatives but scarcely into trans-Zeatin derivatives .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: シス-ゼアチンの合成は、通常、アデニン誘導体のプレニル化を伴います。 シス-ゼアチンを合成するための1つの新規な方法は、(Z)-4-クロロ-2-メチル-ブト-2-エン-1-オールを前駆体として使用することを含みます . この方法は、高純度のシス-ゼアチンを得るための貴重な経路を提供します。

工業生産方法: トランス-ゼアチンと比較して、シス-ゼアチンの工業生産はあまり一般的ではありません。 生産方法は、通常、シス-ゼアチンが自然に存在する植物材料からの抽出と精製を伴います。 高度なクロマトグラフィー技術を使用して、シス-ゼアチンを他の異性体や不純物から分離します .

化学反応の分析

反応の種類: シス-ゼアチンは、酸化、還元、置換などのさまざまな化学反応を起こします。 注目すべき反応の1つは、O-グルコシル化であり、シス-ゼアチンは、酵素シス-ゼアチンO-β-D-グルコシル転移酵素によって、O-β-D-グルコシル-シス-ゼアチンに変換されます .

一般的な試薬と条件: シス-ゼアチンの反応で使用される一般的な試薬には、グルコシル化反応のためのUDP-グルコース、および光化学的異性化のためのフラビン光増感剤が含まれます . これらの反応の条件は異なり、一部は、最適な収率を得るために、特定のpHレベルと温度を必要とします。

主要な生成物: シス-ゼアチンの反応から生成される主要な生成物には、O-β-D-グルコシル-シス-ゼアチン、および異性化によるトランス-ゼアチンが含まれます . これらの生成物は、異なる生物活性を持ち、植物の成長と発達における役割について研究されています。

科学研究の応用

シス-ゼアチンは、幅広い科学研究の応用があります。

化学: 化学では、シス-ゼアチンは、その独自の反応性と、他の生物活性化合物を合成するための前駆体としての可能性について研究されています .

生物学: 生物学では、シス-ゼアチンは、植物の成長と発達を調節する役割について調査されています。 それは、根の成長、葉の発達、および環境ストレスへの反応に影響を与えることが知られています .

医学: 医学ではあまり研究されていませんが、シス-ゼアチンの抗酸化作用と抗炎症作用の潜在的な可能性が、治療応用について研究されています .

産業: 農業産業では、シス-ゼアチンは、作物の収量を増やし、ストレス条件に対する植物の耐性を向上させるために使用されます .

類似化合物との比較

trans-Zeatin: Known for its high biological activity and role in promoting cell division and growth.

N6-(2-isopentenyl)adenine: Another cytokinin with significant biological activity.

Dihydrozeatin: A hydrogenated form of zeatin with distinct biological properties.

Uniqueness: cis-Zeatin is unique due to its accumulation under growth-limiting conditions and its distinct metabolic fate compared to trans-zeatin. While trans-zeatin is more active in promoting growth, cis-zeatin plays a crucial role in regulating plant responses to stress .

生物活性

Cis-zeatin (cZ) is a type of cytokinin, a class of plant hormones that play critical roles in regulating various aspects of plant growth and development. Traditionally, cZ has been considered less biologically active compared to its isomer, trans-zeatin (tZ). However, recent studies have begun to uncover significant biological activities associated with cZ, particularly in relation to plant growth regulation, stress responses, and metabolic processes.

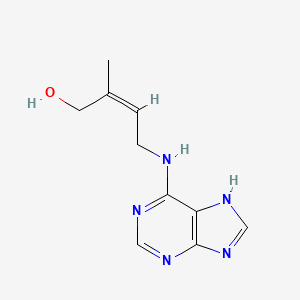

Chemical Structure and Properties

Cis-zeatin is characterized by its unique chemical structure, which includes a 6-(4-hydroxy-3-methylbut-2-enyl)aminopurine backbone. This structure allows cZ to interact with cytokinin receptors in plants, albeit typically with lower affinity than tZ. The presence of cZ in various plant species indicates its potential physiological relevance.

Growth Regulation

Recent research highlights the role of cZ in influencing plant growth parameters. For instance, a study on Zea mays (maize) demonstrated that cZ treatment resulted in:

- Increased leaf size and shoot length

- Enhanced biomass accumulation

- Altered root morphology , including reduced root length and biomass .

In contrast, treatments with lovastatin (an inhibitor of cytokinin biosynthesis) led to diminished growth metrics, suggesting that cZ positively influences growth through its hormonal activity.

Antioxidant Activity

Cis-zeatin has been shown to enhance antioxidant systems in plants. In a study focusing on maize seedlings, cZ treatment significantly increased the activity of antioxidant enzymes and the accumulation of osmolytes such as total phenolics and flavonoids. This enhancement contributed to improved photosynthetic efficiency and overall plant health under stress conditions .

Stress Responses

Research indicates that cZ plays a crucial role in plant responses to abiotic stress. For example, studies involving Phaeodactylum tricornutum (a marine diatom) revealed that cZ could enhance resistance to high-temperature stress by modulating metabolic pathways and improving cellular stability . Additionally, cZ has been implicated in the defense responses against pathogens and herbivores, suggesting a multifaceted role in plant resilience .

Comparative Activity with Trans-Zeatin

While trans-zeatin is widely recognized for its potent cytokinin activity, cis-zeatin's effects have been increasingly acknowledged. A comparative analysis showed that while cZ has weaker activity than tZ in some contexts (e.g., root elongation inhibition), it can still exhibit significant effects under specific conditions, particularly in rice where it demonstrated comparable activity to tZ at physiological concentrations .

Case Study 1: Maize Growth Enhancement

A controlled experiment assessed the impact of exogenous cZ on maize plants over a 29-day period. The results indicated:

- Control Group : Standard growth metrics.

- cZ Treatment Group : Increased leaf area by 30%, shoot length by 25%, while root length decreased by 15% compared to controls.

This study underscores the dual role of cZ in promoting above-ground growth while potentially inhibiting root development.

Case Study 2: Stress Resistance in Diatoms

In another study focusing on Phaeodactylum tricornutum, researchers treated cultures with varying concentrations of cZ under high-temperature conditions. Findings included:

- Growth Inhibition : Reduced growth rates were observed at extreme temperatures.

- Metabolic Adjustments : Enhanced expression of heat shock proteins was noted, indicating a protective response facilitated by cZ.

特性

IUPAC Name |

(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKQTCBAMSWPJD-UQCOIBPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CNC1=NC=NC2=C1NC=N2)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318462 | |

| Record name | cis-Zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32771-64-5 | |

| Record name | cis-Zeatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32771-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32771-64-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary biological function of cis-zeatin?

A1: Cis-zeatin, like other cytokinins, regulates various aspects of plant growth and development. It plays a role in cell division, shoot and root development, leaf senescence, and responses to environmental stresses. [, , , ]

Q2: How does cis-zeatin interact with its target in plants?

A2: Cis-zeatin is perceived by specific histidine kinase receptors, such as ZmHK1 in maize and, to a lesser extent, AHK4/CRE1/WOL in Arabidopsis. [] Binding of cZ to these receptors initiates a signaling cascade, ultimately leading to changes in gene expression and physiological responses. [, ]

Q3: What is the role of cis-zeatin in plant stress responses?

A4: Cis-zeatin plays a role in plant adaptation to abiotic stresses. In rice, heat stress applied to leaves or roots led to increased cZ levels in different plant parts, suggesting its involvement in systemic stress signaling. [] Additionally, cZ promotes root growth and root hair elongation under phosphate starvation, enhancing nutrient acquisition. []

Q4: What is the molecular formula and weight of cis-zeatin?

A5: The molecular formula of cis-zeatin is C12H15N5O. It has a molecular weight of 245.28 g/mol. []

Q5: How is cis-zeatin structurally different from trans-zeatin?

A6: Both are isomers, differing in the orientation of the hydroxyl group on the N6-side chain. In cis-zeatin, the hydroxyl group is on the same side of the double bond as the adenine ring (Z configuration), while in trans-zeatin, it is on the opposite side (E configuration). [, , ]

Q6: Are there spectroscopic methods to distinguish cis-zeatin from its trans isomer?

A7: Yes, spectroscopic techniques like NMR and IR spectroscopy can differentiate between cis- and trans-zeatin. These methods rely on differences in the chemical environment and vibrational modes caused by the distinct spatial arrangements of atoms in the isomers. [, ]

Q7: How is cis-zeatin biosynthesized in plants?

A8: Cis-zeatin biosynthesis mainly occurs through the degradation of tRNA, which contains cZ ribosides as structural components. [, ] Additionally, some plants may possess specific enzymes that catalyze the formation of cZ from its precursors. []

Q8: Is cis-zeatin converted to trans-zeatin in plants?

A9: While the possibility of direct cZ to tZ conversion has been proposed, studies in rice suggest that such isomerization is a minor pathway. [] Tracer experiments showed limited conversion of cZ-riboside to tZ derivatives, implying a distinct metabolic fate for each isomer. []

Q9: How are cis-zeatin levels regulated in plants?

A10: Like other cytokinins, cZ levels are tightly regulated through a balance of biosynthesis, degradation, and conjugation. Enzymes like cZ-O-glucosyltransferases (cZOGTs) play a role in cZ homeostasis by catalyzing its conjugation to glucose, forming less active forms. []

Q10: What are the potential applications of cis-zeatin in agriculture?

A11: Understanding cZ's role in plant development and stress responses could be leveraged for agricultural improvements. For instance, modulating cZ levels or signaling pathways might enhance crop tolerance to abiotic stresses like drought, salinity, or nutrient deficiency. [, ]

Q11: What are the future directions for cis-zeatin research?

A12: Further research is needed to fully elucidate cZ's mode of action, downstream targets, and interactions with other signaling pathways. This knowledge will be crucial for developing strategies to manipulate cZ activity for agricultural applications and beyond. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。